

# Avoralstat's Serine Protease Cross-reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Avoralstat**, an orally active small molecule, is a potent inhibitor of plasma kallikrein, a serine protease centrally involved in the pathophysiology of hereditary angioedema (HAE).[1] Its mechanism of action involves the suppression of bradykinin production, a key mediator of swelling attacks in HAE patients. While highly effective against its primary target, understanding the cross-reactivity profile of **Avoralstat** with other serine proteases is crucial for a comprehensive assessment of its specificity and potential off-target effects. This guide provides a comparative analysis of **Avoralstat**'s inhibitory activity against a panel of serine proteases, supported by experimental data and detailed methodologies.

### **Quantitative Comparison of Inhibitory Activity**

The selectivity of **Avoralstat** has been evaluated against a broad panel of proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Avoralstat** against various human serine proteases. Lower IC50 values indicate greater potency.



| Target Serine Protease                    | Avoralstat IC50 (nM)                                          | Reference |
|-------------------------------------------|---------------------------------------------------------------|-----------|
| Plasma Kallikrein (KLKB1)                 | Potent inhibition (specific value not cited in provided text) | [2]       |
| Transmembrane Serine Protease 2 (TMPRSS2) | 1.01 ± 0.10                                                   | [2]       |
| Trypsin                                   | ≥ 1,000                                                       | [2]       |
| Factor VIIa                               | Potent inhibition (specific value not cited in provided text) | [2]       |
| Factor Xa                                 | Data not available in provided text                           |           |
| Kallikrein 1 (KLK1)                       | Data not available in provided text                           |           |
| Kallikrein 7 (KLK7)                       | Data not available in provided text                           | _         |
| Chymotrypsin                              | ≥ 1,000                                                       | [2]       |
| Elastase                                  | ≥ 1,000                                                       | [2]       |
| Tryptase β2                               | Potent inhibition (specific value not cited in provided text) | [2]       |

Note: Data was primarily sourced from a study where **Avoralstat** was assessed for its inhibitory activity against a panel of 70 proteases.[2] "Potent inhibition" is stated where the source indicates strong activity without providing a precise IC50 value in the accessible text.

## **Experimental Protocols**

The determination of **Avoralstat**'s cross-reactivity against various serine proteases was conducted using standardized in vitro inhibition assays. The following protocol provides a detailed methodology for a typical fluorogenic substrate-based serine protease inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Avoralstat** against a panel of serine proteases.



#### Materials:

- Recombinant human serine proteases
- Fluorogenic peptide substrates specific for each protease
- Avoralstat (test compound)
- Assay buffer (e.g., Tris-HCl, pH 8.0)
- Dimethyl sulfoxide (DMSO) for compound dilution
- Microtiter plates (e.g., 96-well black plates)
- Fluorescence microplate reader

#### Procedure:

- Compound Preparation: A stock solution of **Avoralstat** is prepared in DMSO. A 10-point serial dilution series is then prepared in DMSO, typically starting from a high concentration (e.g., 10 µM).[2]
- Assay Reaction Setup:
  - In each well of the microtiter plate, the assay buffer, the specific serine protease, and the diluted Avoralstat (or DMSO for control wells) are added.
  - The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction: The enzymatic reaction is initiated by adding the specific fluorogenic substrate to each well.
- Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active protease, is monitored kinetically over time using a fluorescence microplate reader at appropriate excitation and emission wavelengths.
- Data Analysis:



- The rate of reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration.
- The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (DMSO).
- The IC50 value is calculated by fitting the percentage inhibition data to a dose-response curve (e.g., a four-parameter logistic equation). All measurements are typically performed in triplicate.[2]

## **Visualizing Methodologies and Selectivity**

To further clarify the experimental process and the resulting selectivity profile of **Avoralstat**, the following diagrams are provided.



Click to download full resolution via product page

Caption: Workflow for determining serine protease inhibition by **Avoralstat**.





Click to download full resolution via product page

Caption: Selectivity profile of **Avoralstat** against various serine proteases.



## **Discussion of Cross-reactivity**

The experimental data reveals that **Avoralstat**, while being a potent inhibitor of plasma kallikrein, also exhibits strong inhibitory activity against TMPRSS2, Factor VIIa, and tryptase  $\beta 2$ .[2] Notably, its potency against TMPRSS2 is comparable to that of camostat, a known inhibitor of this protease.[2] This cross-reactivity with TMPRSS2 led to investigations of **Avoralstat** as a potential therapeutic for SARS-CoV-2 infection, as TMPRSS2 is crucial for viral entry into host cells.[2]

Conversely, **Avoralstat** demonstrates high selectivity over other serine proteases such as trypsin, chymotrypsin, and elastase, with IC50 values in the micromolar range or higher.[2] This indicates a favorable selectivity profile, minimizing the potential for off-target effects related to the inhibition of these key digestive and inflammatory enzymes. The study screening **Avoralstat** against a panel of 70 proteases found no inhibition of non-S1 proteases, suggesting its inhibitory action is specific to this protease family.[2]

In conclusion, **Avoralstat** is a potent inhibitor of plasma kallikrein with a defined cross-reactivity profile against other serine proteases. Its significant activity against TMPRSS2 highlights a potential for therapeutic repositioning, while its low activity against other key serine proteases underscores its selectivity. This information is critical for drug development professionals in understanding the broader pharmacological profile of **Avoralstat**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based phylogeny identifies avoralstat as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avoralstat's Serine Protease Cross-reactivity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b605706#cross-reactivity-of-avoralstat-with-other-serine-proteases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com